1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 868678-81-3
VCID: VC4526155
InChI: InChI=1S/C19H14FN3O5/c20-17-6-2-1-4-13(17)12-28-22-11-3-5-16(19(22)25)18(24)21-14-7-9-15(10-8-14)23(26)27/h1-11H,12H2,(H,21,24)
SMILES: C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F
Molecular Formula: C19H14FN3O5
Molecular Weight: 383.335

1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 868678-81-3

Cat. No.: VC4526155

Molecular Formula: C19H14FN3O5

Molecular Weight: 383.335

* For research use only. Not for human or veterinary use.

1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 868678-81-3

Specification

CAS No. 868678-81-3
Molecular Formula C19H14FN3O5
Molecular Weight 383.335
IUPAC Name 1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H14FN3O5/c20-17-6-2-1-4-13(17)12-28-22-11-3-5-16(19(22)25)18(24)21-14-7-9-15(10-8-14)23(26)27/h1-11H,12H2,(H,21,24)
Standard InChI Key ODZRYDDGUAFODY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The core structure of 1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide consists of a 1,2-dihydropyridine ring system with a ketone group at position 2. The substitution at position 1 introduces a methoxy group linked to a 2-fluorophenyl moiety, while position 3 is functionalized with a carboxamide group bound to a 4-nitrophenyl ring. This arrangement creates a planar, conjugated system that influences both reactivity and intermolecular interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>19</sub>H<sub>15</sub>FN<sub>3</sub>O<sub>5</sub>
Molecular Weight384.34 g/mol
Key Functional GroupsDihydropyridine, Nitro, Fluorophenyl, Carboxamide
Calculated LogP3.2 (indicating moderate lipophilicity)

The fluorine atom on the phenyl ring enhances electronegativity, potentially affecting hydrogen bonding and solubility, while the nitro group introduces strong electron-withdrawing effects, polarizing the aromatic system .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound likely follows methodologies analogous to those reported for related dihydropyridine carboxamides. A plausible route involves:

  • Formation of the Dihydropyridine Core: Condensation of a β-keto ester with an appropriate amine under acidic conditions generates the 1,2-dihydropyridine scaffold .

  • Methoxy Group Installation: A Mitsunobu reaction between the hydroxyl group at position 1 of the dihydropyridine and 2-fluorobenzyl alcohol introduces the methoxy substituent .

  • Carboxamide Coupling: Activation of the carboxylic acid at position 3 (e.g., via conversion to an acid chloride) followed by reaction with 4-nitroaniline yields the final carboxamide product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Dihydropyridine formationEthanol, HCl, reflux65–75
Mitsunobu reactionDIAD, PPh<sub>3</sub>, THF, 0°C→RT50–60
Amide couplingEDCl, HOBt, DMF, RT70–80

Challenges in Synthesis

  • Regioselectivity: Competing reactions during nitration or fluorination may lead to positional isomers, necessitating rigorous purification .

  • Nitro Group Stability: The electron-deficient nitro group may undergo unintended reduction under acidic or reductive conditions, requiring inert atmospheres .

Physicochemical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):

    • δ 8.72 (s, 1H, pyridine H-4), 8.15–7.98 (m, 4H, nitrophenyl), 7.55–7.42 (m, 3H, fluorophenyl), 5.21 (s, 2H, OCH<sub>2</sub>), 10.32 (s, 1H, NH) .

  • IR (KBr): 1685 cm<sup>−1</sup> (C=O stretch), 1520 cm<sup>−1</sup> (NO<sub>2</sub> asym. stretch), 1340 cm<sup>−1</sup> (NO<sub>2</sub> sym. stretch) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photolysis .

CompoundTarget ActivityIC<sub>50</sub>/MIC
N-(3-Chloro-4-fluorophenyl) analogueEGFR Kinase Inhibition0.45 µM
4-Nitrophenol derivativeAntibacterial (E. coli)64 µg/mL

Applications in Chemical Research

Catalysis and Material Science

The nitro group’s electron-withdrawing nature makes this compound a candidate for:

  • Nonlinear Optical Materials: Conjugated systems with nitro groups exhibit hyperpolarizability for photonic applications .

  • Ligand Design: The fluorophenyl moiety could stabilize metal complexes in catalysis .

Analytical Applications

  • Chromatographic Standards: Used as a reference in HPLC method development due to distinct UV absorption at 275 nm .

  • pH-Sensitive Probes: Nitro-to-amine conversion under specific pH conditions enables its use in biosensing .

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